9-Methyl-9h-pyrido[3,4-b]indole
Overview
Description
Synthesis Analysis
- The synthesis of derivatives of 9-Methyl-9H-pyrido[3,4-b]indole has been achieved through various methods. For example, 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, a related compound, was synthesized starting from ethyl indole-2-aldehyde, involving initial N-(4-nitro)phenylation of the indole nucleus and construction of the pyridine nucleus to ensure nitrogen substitution (Murakami et al., 2010).
Molecular Structure Analysis
- The molecular structure of 9-Methyl-9H-pyrido[3,4-b]indole and its derivatives has been characterized using various techniques like HPLC and UV. These compounds were isolated from pyrolysis products of L-tryptophan and characterized (Tada et al., 1983).
Chemical Reactions and Properties
- The compound and its derivatives have been found to participate in various chemical reactions. For example, the boron trifluoride complex of 9-methyl pyrido[3,4-b]indole was used as a colorimetric and ratiometric fluorescent sensor for water detection (Enoki & Ooyama, 2019).
Physical Properties Analysis
- The physical properties of 9-Methyl-9H-pyrido[3,4-b]indole derivatives have been analyzed in various studies. For instance, a study synthesized and characterized 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole as a potent and orally bioavailable BET inhibitor, providing insights into its physical properties (Zhao et al., 2017).
Chemical Properties Analysis
- The chemical properties of 9-Methyl-9H-pyrido[3,4-b]indole have been extensively studied. For example, its derivatives have been explored as potential pharmacophores for antifilarial chemotherapy, showing significant activity in various in vivo tests (Srivastava et al., 1999).
Scientific Research Applications
Corrosion Inhibition : Harmane has been studied for its role as a corrosion inhibitor for steel in hydrochloric acid. It acts as a mixed-type inhibitor and adsorbs onto the steel surface following the Langmuir adsorption isotherm model. This application is significant in materials science and engineering for protecting metals against corrosion (Lebrini, Robert, Vezin, & Roos, 2010).
Analytical Chemistry : In the field of analytical chemistry, harmane is identified as a mutagenic constituent in thermally processed meat. Techniques like LC-MS and LC-MS/MS are used for its detection and quantification in foodstuffs (Crotti, Gates, Lopes, & Lopes, 2010).
Chemical Synthesis and Mutagenicity : Harmane derivatives have been synthesized and characterized for their mutagenic properties. This research is crucial in understanding the chemical interactions and potential health risks associated with these compounds (Murakami et al., 2010).
Medical Applications : Research has been conducted on the use of harmane derivatives as antidiabetic agents. Specific compounds synthesized from harmane show potential antidiabetic activity in animal models, indicating its significance in pharmaceutical research (Choudhary, Kohli, Kumar, & Joshi, 2011).
Mass Spectrometry : Beta-carboline alkaloids, including harmane, are used as matrices in mass spectrometry for the analysis of proteins and oligosaccharides. This application is important in bioanalytical chemistry for studying biomolecules (Nonami, Fukui, & Erra-Balsells, 1997).
Safety And Hazards
The compound has been classified with the signal word “Warning” and hazard statements H315 and H319 . These statements indicate that it may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding dust formation and contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
9-methylpyrido[3,4-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABOIYXDALNSES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179871 | |
Record name | 9-Methyl-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-9h-pyrido[3,4-b]indole | |
CAS RN |
2521-07-5 | |
Record name | 9-Methyl-beta-carboline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002521075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methyl-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-METHYL-.BETA.-CARBOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC837J2CCJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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